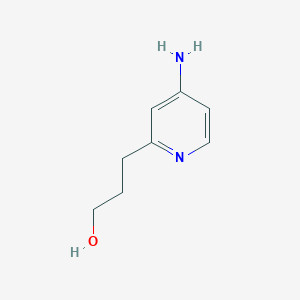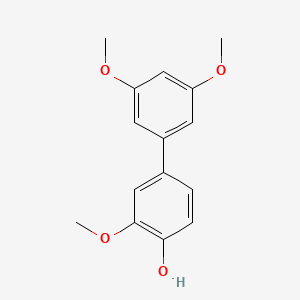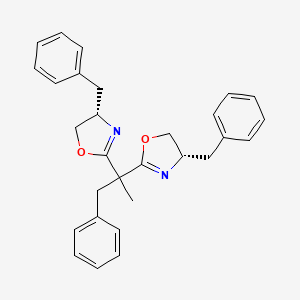
3-(2-Ethoxyphenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2. It is a member of the allylic alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an allylic carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
A related compound, a synthetic chalcone derivative, has been shown to exert antitumor activity through reactive oxygen species (ros)-mediated apoptosis in cancer cells . This suggests that 3-(2-Ethoxyphenyl)prop-2-en-1-ol may also target pathways involving ROS generation.
Mode of Action
Based on the related compound’s activity, it could potentially interact with its targets to induce ros generation, leading to apoptosis in cancer cells
Result of Action
If it acts similarly to the related compound, it may induce ros generation leading to apoptosis, specifically in cancer cells . This could potentially make it a candidate for antitumor therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-ethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
3-(2-Ethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The allylic position can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Ethoxyphenyl)prop-2-enal or 3-(2-Ethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2-Ethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Ethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals
相似化合物的比较
Similar Compounds
- 3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol
- 3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol
- 3-(3’,5’-Bis[trifluoromethyl]phenyl)prop-2-en-1-ol
Uniqueness
3-(2-Ethoxyphenyl)prop-2-en-1-ol is unique due to its specific ethoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
(E)-3-(2-ethoxyphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-8,12H,2,9H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVMDLZGQNBTNC-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
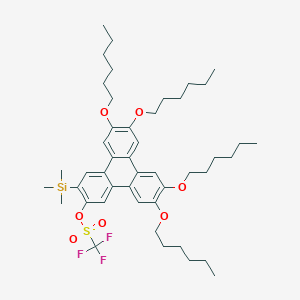
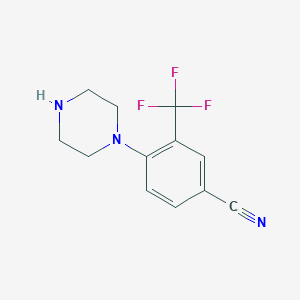
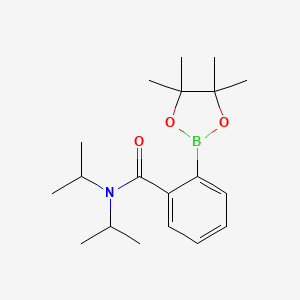
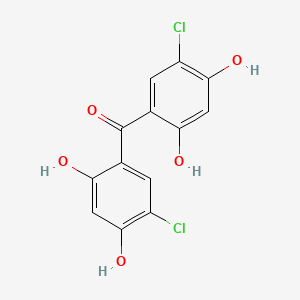
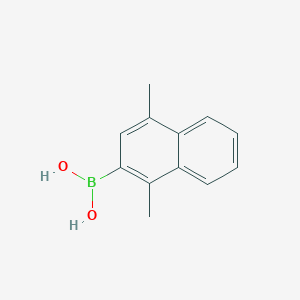
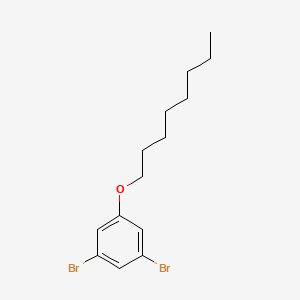

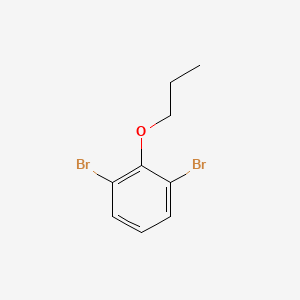
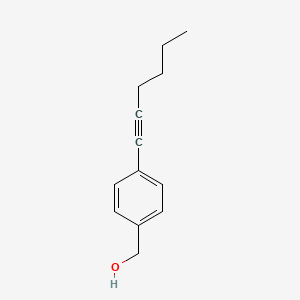
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine](/img/structure/B6319259.png)
![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)
